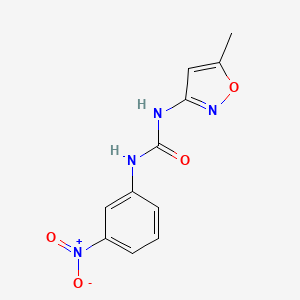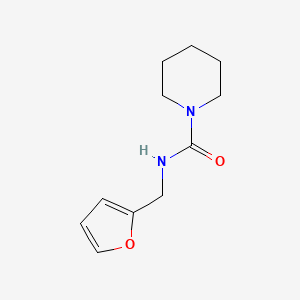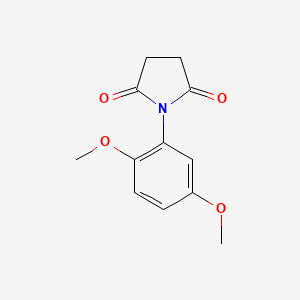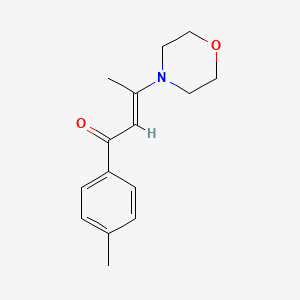
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea, also known as MIH 1, is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying protein kinases. MIH 1 has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are important targets for drug development.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The effects of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 on biochemical and physiological processes are dependent on the specific kinase being inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glycogen synthesis and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 in lab experiments is its specificity for certain protein kinases, allowing for targeted inhibition of specific pathways. However, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 may also have off-target effects on other kinases, leading to unintended consequences. Additionally, the synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 can be challenging and expensive, limiting its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds. These include:
1. Development of more specific inhibitors of protein kinases to minimize off-target effects.
2. Investigation of the effects of kinase inhibition on specific diseases, such as cancer and neurodegenerative disorders.
3. Identification of new targets for kinase inhibition and development of compounds with greater selectivity for these targets.
4. Optimization of the synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds to improve their availability for research purposes.
In conclusion, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 is a synthetic compound that has potential as a tool for studying protein kinases in scientific research. Its specificity for certain kinases allows for targeted inhibition of specific pathways, but its off-target effects and limited availability may pose challenges for its use. Future research on N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds may lead to new insights into the role of protein kinases in disease and the development of more effective therapies.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has been used in scientific research to study the role of protein kinases in various biological processes. For example, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has been shown to inhibit CDKs, which are involved in cell cycle regulation, and GSK-3, which is involved in the regulation of glycogen synthesis and cell signaling pathways. N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has also been used to study the effects of kinase inhibition on cancer cell growth and differentiation.
Propriétés
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-7-5-10(14-19-7)13-11(16)12-8-3-2-4-9(6-8)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQUWYFXSHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796261 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)


![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)






![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)